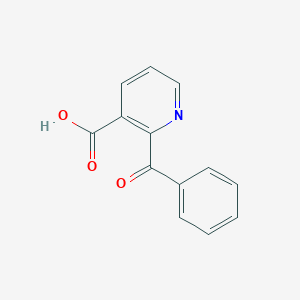

2-Benzoylnicotinic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Benzoylnicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-pyridinedicarboxylic anhydride with phenylmagnesium chloride in tetrahydrofuran at -78°C for 2 hours . This reaction yields this compound with a moderate yield of 37%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and anhydrides. The scalability of these methods would depend on optimizing reaction conditions and yields.

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzoylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

2-Benzoylnicotinic acid has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, complexes formed with copper (Cu) and cadmium (Cd) have shown comparable efficacy to traditional antibiotics like ampicillin, suggesting potential for developing new antimicrobial agents from 2-BNA derivatives .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of nicotinic acid derivatives, including 2-BNA. These compounds can modulate inflammatory responses and have been investigated for their potential benefits in treating conditions like acne vulgaris. A clinical study demonstrated that formulations containing benzoyl peroxide combined with niacinamide (a derivative of nicotinic acid) were effective in reducing acne lesions, indicating a possible role for 2-BNA in dermatological applications .

Agricultural Applications

Fungicidal Properties

Research has explored the use of this compound as an active ingredient in agricultural fungicides. A patent describes a method for producing 2-aminonicotinic acid derivatives with high yield and purity, which can be utilized as effective fungicides against various plant pathogens. This application is particularly relevant in sustainable agriculture, where there is a growing demand for environmentally friendly pest control solutions .

Synthesis of Novel Compounds

Drug Development

The synthesis of novel compounds using this compound as a precursor has been a focus in drug development. For example, amino acid-(N'-benzoyl) hydrazide hydrochloride salts derived from 2-BNA have been synthesized and evaluated for biological activity. These compounds showed promising results, indicating the versatility of 2-BNA in creating new therapeutic agents .

Material Science

Polymer Chemistry

In material science, this compound has been utilized to modify polymer matrices. Its incorporation into polymer systems can enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for various industrial applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-benzoylnicotinic acid involves its interaction with various molecular targets and pathways. While specific details are still under investigation, it is believed that the compound exerts its effects through modulation of enzyme activities and receptor interactions. For instance, nicotinic acid derivatives are known to interact with the niacin receptor, influencing lipid metabolism and inflammatory responses .

Comparación Con Compuestos Similares

2-Benzoylnicotinic acid can be compared with other nicotinic acid derivatives, such as:

2-Chloronicotinic acid: Known for its pharmaceutical applications.

2-Bromo aryl derivatives: Exhibiting anti-inflammatory and analgesic efficacy.

Uniqueness: this compound stands out due to its unique benzoyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

2-Benzoylnicotinic acid is a compound derived from nicotinic acid, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of nicotinic acid with benzoyl chloride or other benzoyl derivatives. This reaction can be facilitated by various catalysts and solvents to optimize yield and purity. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's effectiveness appears to be comparable to standard antibiotics, suggesting its potential as an alternative or adjunctive treatment in infectious diseases.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Inhibition | |

| Bacillus subtilis | Moderate inhibition |

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cells. The compound's mechanism of action may involve the activation of caspase pathways and modulation of cell cycle regulators .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 | 15 | Apoptosis |

| HepG2 | 20 | Apoptosis |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential use in treating inflammatory diseases . This effect may be mediated through the inhibition of NF-kB signaling pathways.

Clinical Applications

Recent clinical studies have explored the use of this compound in dermatological applications, particularly in the treatment of acne vulgaris. A comparative study involving topical formulations containing benzoyl peroxide combined with niacinamide showed enhanced efficacy when this compound was included, leading to significant reductions in acne lesions and sebum production .

Propiedades

IUPAC Name |

2-benzoylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)11-10(13(16)17)7-4-8-14-11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUADCEFWXFDKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356450 | |

| Record name | 2-benzoylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147779-25-7 | |

| Record name | 2-benzoylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.